molecular formula C24H20ClNO2 B3001637 (4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol CAS No. 1799616-57-1

(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol

Cat. No.: B3001637
CAS No.: 1799616-57-1
M. Wt: 389.88
InChI Key: RWHKSOGWJXKZPV-DEOSSOPVSA-N
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Description

(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol is a complex organic compound with a unique structure that includes a benzyl group, a chlorophenyl ethynyl group, and a benzo[b][1,4]oxazin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[b][1,4]oxazin ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl ethynyl group: This step often involves a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Addition of the benzyl group: This can be done through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the chlorophenyl ethynyl group or to reduce the benzo[b][1,4]oxazin ring.

    Substitution: The benzyl group or the chlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as sodium hydride (NaH) or halogenating agents like bromine (Br2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to the formation of a fully saturated ring system.

Scientific Research Applications

Chemistry

In chemistry, (4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological processes.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of (4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol involves its interaction with specific molecular targets. The benzyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-benzyl-3-((4-fluorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol
  • (4-benzyl-3-((4-methylphenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol
  • (4-benzyl-3-((4-nitrophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol

Uniqueness

The uniqueness of (4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol lies in the presence of the chlorophenyl ethynyl group, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

[(3S)-4-benzyl-3-[2-(4-chlorophenyl)ethynyl]-2H-1,4-benzoxazin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO2/c25-21-12-10-19(11-13-21)14-15-24(17-27)18-28-23-9-5-4-8-22(23)26(24)16-20-6-2-1-3-7-20/h1-13,27H,16-18H2/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHKSOGWJXKZPV-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C2O1)CC3=CC=CC=C3)(CO)C#CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@](N(C2=CC=CC=C2O1)CC3=CC=CC=C3)(CO)C#CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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